5-(trifluoromethyl)oxolan-3-one
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Overview
Description
5-(Trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C₅H₅F₃O₂. It is also known by its IUPAC name, 5-(trifluoromethyl)dihydrofuran-3(2H)-one. This compound is characterized by the presence of a trifluoromethyl group attached to an oxolanone ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)oxolan-3-one typically involves the introduction of a trifluoromethyl group into an oxolanone ring. One common method is the trifluoromethylation of oxolan-3-one using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolanone derivatives.
Substitution: Various substituted oxolanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)oxolan-3-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)oxolan-2-one: Similar structure but with the trifluoromethyl group at a different position.
5-(Trifluoromethyl)tetrahydrofuran-3-one: Similar ring structure but with a tetrahydrofuran ring instead of an oxolanone ring.
Uniqueness
5-(Trifluoromethyl)oxolan-3-one is unique due to its specific trifluoromethylation pattern and the stability conferred by the trifluoromethyl group. This makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .
Properties
CAS No. |
2090652-49-4 |
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Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
5-(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2 |
InChI Key |
MCLZGPCKOPNNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC1=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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